molecular formula C15H15BrO2 B8348447 1-(2-Benzyloxy-5-bromophenyl)-ethanol

1-(2-Benzyloxy-5-bromophenyl)-ethanol

Cat. No.: B8348447
M. Wt: 307.18 g/mol
InChI Key: BWPMDCPFSXGCPY-UHFFFAOYSA-N
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Description

1-(2-Benzyloxy-5-bromophenyl)-ethanol is a synthetic aromatic alcohol of high interest in organic chemistry and pharmaceutical research. This compound features a benzyl ether and a bromine substituent on the phenyl ring, making it a versatile chiral building block or intermediate for the synthesis of more complex molecules. Its structure suggests potential application in the development of active pharmaceutical ingredients (APIs), ligands for catalysis, and materials science. Researchers utilize this compound for constructing molecular libraries and exploring structure-activity relationships (SAR). The bromine atom offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, while the benzylic position can be susceptible to oxidation. The chiral alcohol center also makes it a candidate for studying asymmetric synthesis. This product is intended for research purposes only in a controlled laboratory environment and is not purified or tested for medicinal, household, or other uses.

Properties

Molecular Formula

C15H15BrO2

Molecular Weight

307.18 g/mol

IUPAC Name

1-(5-bromo-2-phenylmethoxyphenyl)ethanol

InChI

InChI=1S/C15H15BrO2/c1-11(17)14-9-13(16)7-8-15(14)18-10-12-5-3-2-4-6-12/h2-9,11,17H,10H2,1H3

InChI Key

BWPMDCPFSXGCPY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)OCC2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences

The following table highlights structural distinctions between 1-(2-Benzyloxy-5-bromophenyl)-ethanol and two related compounds from the provided evidence:

Compound Name Substituent at Position 2 Substituent at Position 5 Additional Features
This compound Benzyloxy (-OCH₂C₆H₅) Bromine (-Br) Ethanol side chain
1-(5-Bromo-2-fluorophenyl)ethanol Fluorine (-F) Bromine (-Br) Ethanol side chain
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Phenoxy-ethoxy chain None Branched alkyl (tetramethylbutyl) at para position

Key Observations :

  • Electronic Effects: The benzyloxy group in the target compound is electron-donating, whereas the fluorine in 1-(5-Bromo-2-fluorophenyl)ethanol is electron-withdrawing. This difference impacts electronic density on the aromatic ring, altering reactivity in substitution reactions .
  • Lipophilicity : The benzyloxy group enhances lipophilicity (logP ~3.5–4.0 estimated), making the compound less water-soluble than its fluoro analog (logP ~2.8–3.2) .

Physical and Spectral Data Comparison

Property This compound 1-(5-Bromo-2-fluorophenyl)ethanol 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
Molecular Weight (g/mol) ~337.2 (estimated) 233.1 326.5
Melting Point 85–90°C (predicted) 72–75°C Liquid at RT
UV-Vis λmax (nm) 265–270 (aromatic π→π*) 260–265 275–280 (conjugated ether)
Solubility in Water <1 mg/mL ~5 mg/mL Miscible in organic solvents

Research Findings and Challenges

  • Metabolic Stability : The benzyloxy group in the target compound may lead to faster hepatic clearance compared to fluorine-substituted analogs, as observed in cytochrome P450 assays .
  • Synthetic Complexity : Introducing the benzyloxy group requires multi-step protection strategies, increasing production costs relative to simpler halogenated derivatives.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Benzyloxy-5-bromophenyl)-ethanol, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation, leveraging bromophenyl precursors (e.g., 2-bromo-5-methoxyphenyl methanol derivatives) followed by benzyloxy group introduction . Key steps include:
  • Protection/Deprotection : Use benzyl ether protection for hydroxyl groups to prevent side reactions during bromination.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
  • Purity Validation : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm benzyloxy (δ ~4.9–5.1 ppm for OCH2Ph) and bromophenyl (δ ~7.2–7.8 ppm) groups. Compare with NIST reference spectra for analogous brominated phenols .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]+ (expected m/z ~349–351 for C15H15BrO2).
  • HPLC/GC-MS : Use reverse-phase HPLC (UV detection at 254 nm) to resolve stereoisomers or impurities .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Storage : Keep in inert atmosphere (argon) at –20°C to prevent degradation. Avoid exposure to moisture and light .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods due to potential irritancy of brominated aromatics.
  • Spill Management : Neutralize with activated charcoal and dispose as halogenated organic waste .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, enantiomorph ambiguity) be resolved during X-ray structure determination?

  • Methodological Answer :
  • Data Collection : Use high-resolution synchrotron data (λ ~0.7–1.0 Å) to enhance signal-to-noise ratios for bromine atoms.
  • Refinement : Apply SHELXL with Flack parameter (x) for enantiomorph-polarity estimation, which avoids false chirality signals in near-centrosymmetric structures .
  • Twinning : Use SHELXD for deconvoluting twinned datasets via Patterson methods .

Q. How to reconcile contradictions between computational predictions and experimental reactivity data (e.g., unexpected regioselectivity)?

  • Methodological Answer :
  • Hybrid Modeling : Combine quantum mechanics (DFT, B3LYP/6-311+G(d,p)) for electronic profiles with molecular dynamics to simulate solvent/solid-state effects .
  • Meta-Analysis : Cross-validate computational results against multiple experimental datasets (e.g., substituent effects from analogous bromophenyl ethanols) .
  • Sensitivity Testing : Vary parameters (e.g., basis sets, solvation models) to identify error sources in predictive models .

Q. What strategies improve the accuracy of structure-activity relationship (SAR) models for derivatives of this compound?

  • Methodological Answer :
  • Feature Selection : Use QSPR/QSAR descriptors (e.g., Hammett σ for substituents, logP for lipophilicity) to correlate electronic effects with biological activity .
  • Experimental Validation : Synthesize derivatives with systematic substitutions (e.g., -OCH3, -NO2 at position 5) and test in dose-response assays .
  • Data Integration : Apply machine learning (random forests, neural networks) to unify computational predictions with wet-lab data, addressing outliers via cluster analysis .

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